Sodium stannate trihydrate

Catalog No.
S1505282
CAS No.
12209-98-2
M.F
H6Na2O6Sn
M. Wt
266.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium stannate trihydrate

CAS Number

12209-98-2

Product Name

Sodium stannate trihydrate

IUPAC Name

disodium;dioxido(oxo)tin;trihydrate

Molecular Formula

H6Na2O6Sn

Molecular Weight

266.73 g/mol

InChI

InChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1;

InChI Key

SFXJSNATBHJIDS-UHFFFAOYSA-N

SMILES

O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]

Canonical SMILES

O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]

Sodium stannate trihydrate, formally known as sodium hexahydroxostannate(IV), is an inorganic compound with the formula Na₂[Sn(OH)₆]·3H₂O. It appears as a colorless crystalline solid and is primarily derived from the reaction of metallic tin or tin(IV) oxide with sodium hydroxide. This compound is recognized for its role as a stabilizer for hydrogen peroxide and is associated with various industrial applications, including electroplating and dyeing in textiles .

Sodium stannate trihydrate is generally considered a low-hazard material. However, it's recommended to follow standard laboratory safety protocols when handling it, including wearing gloves, eye protection, and a lab coat to minimize skin contact [].

Limited data exists on the specific toxicity of sodium stannate trihydrate. However, related tin compounds can cause irritation upon contact with skin, eyes, or respiratory system [].

  • Reaction with Metallic Tin:
    Sn+2NaOH+4H2ONa2[Sn OH 6]+2H2\text{Sn}+2\text{NaOH}+4\text{H}_2\text{O}\rightarrow \text{Na}_2[\text{Sn OH }_6]+2\text{H}_2
    This reaction illustrates the dissolution of metallic tin in sodium hydroxide to form sodium stannate and hydrogen gas .
  • Reaction with Tin Dioxide:
    SnO2+2NaOH+2H2ONa2[Sn OH 6]\text{SnO}_2+2\text{NaOH}+2\text{H}_2\text{O}\rightarrow \text{Na}_2[\text{Sn OH }_6]
    Here, tin dioxide reacts similarly, producing sodium stannate .
  • Preparation from Sodium Carbonate:
    The anhydrous form can also be synthesized by roasting tin dioxide with sodium carbonate in a controlled environment:
    SnO2+Na2CO3Na2SnO3+CO2\text{SnO}_2+\text{Na}_2\text{CO}_3\rightarrow \text{Na}_2\text{SnO}_3+\text{CO}_2

Sodium stannate exhibits limited biological activity but has been studied for its potential effects on human health. While ingestion is not typically harmful, it may cause irritation to the eyes, skin, and respiratory system upon exposure . The compound's safety profile indicates moderate toxicity, necessitating appropriate handling precautions in industrial settings.

Sodium stannate trihydrate can be synthesized through several methods:

  • Direct Reaction Method:
    • Materials: Metallic tin, sodium hydroxide, and water.
    • Process: The metallic tin is dissolved in a sodium hydroxide solution under controlled temperature conditions (60-100 °C) for several hours. The resulting solution is filtered and dried to yield sodium stannate trihydrate .
  • Hydrothermal Synthesis:
    • This method utilizes concentrated sodium hydroxide solutions at elevated temperatures to facilitate the reaction between tin sources and produce sodium stannate efficiently .
  • Soda Roasting-Leaching Process:
    • A novel method involving roasting tin oxide with sodium carbonate followed by leaching processes to extract sodium stannate .

Sodium stannate trihydrate has diverse applications across various industries:

  • Electroplating: Used as a surface treatment agent for metals.
  • Textile Industry: Acts as a mordant in dyeing processes, enhancing color fastness and vibrancy of fabrics .
  • Ceramics and Glass Production: Improves the quality and durability of glass products.
  • Chemical Catalyst: Functions as a catalyst in organic synthesis and other

Research has shown that sodium stannate can interact with various compounds in chemical processes, often enhancing reaction rates or acting as a stabilizer. Its role as a catalyst has been highlighted in studies focusing on organic synthesis, where it promotes conversions under mild conditions . Additionally, its interactions with hydrogen peroxide are significant in applications requiring stable oxidizing agents.

Sodium stannate trihydrate shares similarities with other stannates but possesses unique properties that distinguish it from them. Below is a comparison table highlighting similar compounds:

CompoundFormulaUnique Features
Sodium StannateNa₂[Sn(OH)₆]Stabilizes hydrogen peroxide; used in textiles
Potassium StannateK₂[Sn(OH)₆]Similar applications but different solubility
Lithium StannateLi₂[Sn(OH)₆]Higher reactivity; used in specialized chemical syntheses
Barium StannateBa[Sn(OH)₆]More stable under high temperatures

Mechanochemical Roasting Techniques in Carbon Monoxide/Carbon Dioxide Atmospheres

Mechanochemical roasting techniques utilizing carbon monoxide and carbon dioxide atmospheres have emerged as highly effective methodologies for sodium stannate trihydrate synthesis. Research investigations have demonstrated that controlled atmospheric conditions significantly enhance the formation kinetics of sodium stannate from tin dioxide and sodium carbonate precursors. Under optimal carbon monoxide content ranging from 5 to 20 volume percent in carbon monoxide plus carbon dioxide mixtures, the primary reactions proceed through sodium carbonate decomposition to sodium oxide and carbon dioxide, followed by the combination of sodium oxide with tin dioxide to form sodium stannate.

The mechanochemical activation process involves the initial adsorption of carbon monoxide gas molecules onto the tin dioxide surface, where they combine with bridging oxygen atoms to create oxygen vacancies. These vacancies facilitate the incorporation of active oxygen anions from sodium oxide, which forms through the thermal decomposition of sodium carbonate at temperatures exceeding 851 degrees Celsius. This mechanism accelerates the formation of sodium stannate trihydrate compared to conventional air atmosphere roasting conditions.

Temperature optimization studies have revealed that roasting temperatures between 875 and 900 degrees Celsius provide optimal conversion rates when combined with sodium carbonate to tin dioxide molar ratios of 1.5 to 1. The roasting time typically ranges from 15 to 30 minutes, with shorter durations sufficient for achieving complete conversion under carbon monoxide and carbon dioxide atmospheres. Experimental data demonstrates that these conditions can achieve tin leaching efficiencies of 85.6 percent with minimal residue formation.

ParameterOptimal RangeTin Recovery Rate
Temperature (°C)875-90085.6-96.5%
CO Content (vol%)5-20Variable
Roasting Time (min)15-3085.6%
Na₂CO₃/SnO₂ Ratio1.5:196.5%

Hydrothermal Synthesis Optimization Using Alkaline Media

Hydrothermal synthesis methodologies represent versatile approaches for producing sodium stannate trihydrate under controlled alkaline conditions. The hydrothermal process typically involves the reaction of tin tetrachloride with sodium hydroxide in aqueous media, followed by crystallization and purification steps. Research has established that neutralization temperatures between 40 and 60 degrees Celsius provide optimal reaction conditions, with endpoint pH values maintained between 6 and 8 to ensure complete precipitation.

The hydrothermal synthesis process begins with the controlled addition of tin tetrachloride to sodium hydroxide solutions under continuous stirring and temperature regulation. The neutralization reaction produces stannic acid precipitation according to the stoichiometric equation: tin tetrachloride plus four sodium hydroxide yields stannic acid precipitate plus four sodium chloride. Subsequently, the stannic acid undergoes synthesis with additional sodium hydroxide to form sodium stannate trihydrate through heating to temperatures exceeding 60 degrees Celsius.

Optimization studies have identified critical parameters affecting product quality and yield. The sodium hydroxide to tin molar ratio requires careful control, with ratios greater than or equal to 2:1 ensuring complete reaction while avoiding excessive alkali consumption. Washing procedures utilizing multiple water rinses effectively remove chloride impurities, with wash water containing less than 0.001 percent tin content indicating efficient separation. The final crystallization process involves heating to 113-126 degrees Celsius, followed by centrifugation and drying to obtain sodium stannate trihydrate products with tin content ranging from 42.28 to 42.35 percent.

Advanced hydrothermal techniques have incorporated ionic liquid assisted synthesis using 1-ethyl-3-methylimidazolium tetrafluoroborate as structure-directing agents. These methodologies enable the formation of monodispersed mesoporous tin dioxide nanospheres through controlled hydrothermal reactions between sodium stannate trihydrate and sodium hydroxide at reduced temperatures. The ionic liquid serves as a template for controlling particle morphology and porosity characteristics.

Solid-State Reaction Dynamics with Cassiterite Concentrates

Solid-state reaction dynamics involving cassiterite concentrates have been extensively investigated to understand the fundamental mechanisms governing sodium stannate trihydrate formation. Cassiterite, the primary tin-bearing mineral with the chemical formula tin dioxide, serves as the principal raw material for industrial sodium stannate production. The solid-state reactions between cassiterite and sodium carbonate exhibit complex kinetics influenced by particle size distribution, surface area, and reaction atmosphere composition.

The reaction mechanism proceeds through several distinct phases, beginning with the thermal decomposition of sodium carbonate at elevated temperatures to form sodium oxide and carbon dioxide. The sodium oxide subsequently reacts with cassiterite to form sodium stannate according to the stoichiometric relationship: sodium oxide plus tin dioxide yields sodium stannate. Under carbon monoxide and carbon dioxide atmospheres, the reaction kinetics are significantly enhanced through the formation of oxygen vacancies on the cassiterite surface.

Particle size effects play a crucial role in determining reaction rates and completion. Research has demonstrated that cassiterite concentrates with particle sizes finer than 170 mesh exhibit enhanced reactivity compared to coarser fractions exceeding 65 mesh. The increased surface area associated with finer particles provides more reactive sites for sodium carbonate interaction, leading to improved conversion efficiencies. However, optimal particle size selection must balance reactivity enhancement with practical considerations such as dust control and handling characteristics.

Temperature-dependent kinetic studies have revealed that the solid-state reaction exhibits Arrhenius behavior, with activation energies varying depending on atmospheric composition. Under carbon monoxide and carbon dioxide atmospheres, the apparent activation energy decreases compared to air atmosphere conditions, indicating enhanced reaction kinetics. The reaction proceeds more rapidly at temperatures between 875 and 900 degrees Celsius, with near-complete conversion achieved within 15 to 30 minutes under optimal conditions.

Particle Size RangeMesh SizeReaction Rate EnhancementOptimal Temperature (°C)
Coarse+65Low900-925
Medium-65+100Moderate875-900
Fine-100+140High875-900
Ultra-fine-170Very High850-875

Impurity Control Strategies for Sodium Octastannate Hexasilicate Byproduct Mitigation

The formation of sodium octastannate hexasilicate during sodium stannate trihydrate synthesis represents a significant challenge that requires sophisticated impurity control strategies. This undesirable byproduct, which exhibits extremely low solubility during leaching processes, can substantially reduce tin recovery rates and compromise product quality. Research investigations have identified the mechanisms responsible for sodium octastannate hexasilicate formation and developed effective mitigation approaches.

The formation of sodium octastannate hexasilicate occurs through the reaction of tin dioxide with silica in the presence of sodium carbonate, particularly under carbon monoxide and carbon dioxide atmospheres. The reaction proceeds according to the stoichiometric equation: tin dioxide plus six silicon dioxide plus four sodium carbonate yields sodium octastannate hexasilicate plus four carbon dioxide. This compound forms rapidly during roasting processes and creates a melt phase that wraps around unreacted cassiterite particles, inhibiting further sodium stannate formation.

Several strategies have proven effective for controlling sodium octastannate hexasilicate formation. Raw material beneficiation techniques can reduce silica content in cassiterite concentrates through flotation or magnetic separation processes. Alternatively, controlled addition of excess sodium carbonate can promote the preferential formation of sodium silicate over sodium octastannate hexasilicate, as demonstrated by the reaction: sodium octastannate hexasilicate plus excess sodium carbonate yields sodium stannate plus sodium silicate plus carbon dioxide.

Temperature and atmosphere control represent critical parameters for impurity mitigation. Lower roasting temperatures between 850 and 875 degrees Celsius can reduce the formation rate of sodium octastannate hexasilicate while maintaining acceptable sodium stannate conversion rates. Additionally, optimizing the carbon monoxide content in the atmosphere to the lower end of the effective range (5-10 volume percent) can minimize silicate formation while preserving the enhanced reaction kinetics provided by the reducing atmosphere.

Advanced process modifications include staged leaching procedures that can selectively dissolve sodium stannate while leaving sodium octastannate hexasilicate in the solid residue. Sequential leaching with dilute sodium hydroxide solutions at controlled temperatures enables the recovery of additional tin from partially converted materials. These approaches have demonstrated the ability to achieve overall tin recovery rates exceeding 90 percent while maintaining product purity specifications for industrial applications.

Mitigation StrategyEffectivenessImplementation ComplexityCost Impact
Raw Material BeneficiationHighModerateMedium
Excess Na₂CO₃ AdditionModerateLowLow
Temperature ControlHighLowMinimal
Staged LeachingVery HighHighMedium

UNII

NJ7C1V83KG

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Sodium stannate trihydrate

Dates

Modify: 2023-08-15

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